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Compound of Interest

Compound Name: Hexafluoro-2-butyne

Cat. No.: B1329351 Get Quote

An In-depth Technical Guide on the Core Physical and Chemical Properties of Perfluoro-2-

butyne for Researchers, Scientists, and Drug Development Professionals.

Perfluoro-2-butyne, also known as hexafluoro-2-butyne, is a highly reactive and versatile

fluorinated alkyne. Its unique electronic properties, stemming from the strong electron-

withdrawing nature of the two trifluoromethyl groups, make it a valuable building block in

organofluorine chemistry. This guide provides a detailed overview of its physical and chemical

properties, synthesis, reactivity, and spectral characterization to support its application in

research and the development of novel fluorinated molecules.

Core Physical and Chemical Properties
Perfluoro-2-butyne is a colorless gas at standard temperature and pressure.[1] It is sparingly

soluble in water.[2] The fundamental physical and chemical properties are summarized in the

tables below for easy reference.

Table 1: General and Physical Properties of Perfluoro-2-
butyne

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1329351?utm_src=pdf-interest
https://www.benchchem.com/product/b1329351?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C692502&Mask=200
https://www.spectroscopyonline.com/view/anatomy-ions-fragmentation-after-electron-ionization-part-ii
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Molecular Formula C₄F₆ [1]

Molecular Weight 162.03 g/mol [3]

CAS Number 692-50-2 [1]

Appearance Colorless gas [1]

Boiling Point -25 °C

Melting Point -117 °C

Density 1.602 g/cm³ [4]

Vapor Pressure 105 psi (20 °C)

Solubility in Water Insoluble [4]

Table 2: Spectroscopic Data of Perfluoro-2-butyne
Spectroscopic Data Description Reference(s)

¹⁹F NMR

The fluorine atoms in the two

CF₃ groups are equivalent,

resulting in a single resonance.

[5]

¹³C NMR

Two distinct signals are

expected: one for the sp-

hybridized carbons of the

alkyne and another for the

carbons of the trifluoromethyl

groups.

[5]

Mass Spectrometry (EI)

The mass spectrum shows a

molecular ion peak and

characteristic fragmentation

patterns.

[1]

Infrared Spectroscopy

The C≡C stretching vibration is

a key feature in its IR

spectrum.

[6]
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Experimental Protocols
Synthesis of Perfluoro-2-butyne
Several synthetic routes to perfluoro-2-butyne have been reported. A common laboratory-scale

preparation involves the dehalogenation of a suitable precursor.

Method 1: Dechlorination of 2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene

This method involves the treatment of (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene with a

dehalogenating agent.

Reactants: (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene, Zinc dust.

Solvent: Anhydrous ethanol.

Procedure: A mixture of (E/Z)-2,3-dichloro-1,1,1,4,4,4-hexafluoro-2-butene and activated zinc

dust in anhydrous ethanol is stirred at room temperature. The reaction progress can be

monitored by GC-MS. Upon completion, the gaseous perfluoro-2-butyne is collected by

condensation in a cold trap.

Purification: The collected product can be purified by fractional distillation to remove any

volatile impurities.

A patented industrial process describes a gas-phase catalytic dehalogenation.[7]

Reactants: CF₃CCl=CClCF₃ and a halogen acceptor (e.g., 2-butyne or carbon monoxide).

Catalyst: A supported metal halide catalyst, such as 5 wt% CuCl₂ and 3 wt% KCl on alumina

pellets.

Procedure: A vaporized mixture of CF₃CCl=CClCF₃ and the halogen acceptor is passed over

the heated catalyst (275-300 °C).[7] The effluent gas containing perfluoro-2-butyne is then

collected and purified.[7]

Purification: The product stream is readily separated by distillation.[7]
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Caption: Gas-phase catalytic synthesis of perfluoro-2-butyne.

Diels-Alder Cycloaddition Reaction
Perfluoro-2-butyne is a potent dienophile in Diels-Alder reactions due to its electron-deficient

triple bond.

Reactants: Perfluoro-2-butyne, a conjugated diene (e.g., furan, cyclopentadiene).

Solvent: A suitable aprotic solvent such as dichloromethane or toluene.

Procedure: Perfluoro-2-butyne is bubbled through a solution of the diene in the chosen

solvent at a controlled temperature. The reaction can be carried out at room temperature or

elevated temperatures depending on the reactivity of the diene.[8] The progress of the

reaction is monitored by TLC or GC-MS.

Work-up and Purification: After the reaction is complete, the solvent is removed under

reduced pressure. The resulting cycloadduct can be purified by column chromatography on

silica gel or by recrystallization.
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Caption: Experimental workflow for a Diels-Alder reaction.

Spectral Data and Analysis
Mass Spectrometry
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The electron ionization (EI) mass spectrum of perfluoro-2-butyne is characterized by a

molecular ion peak (M⁺) at m/z 162.[1] The fragmentation pattern is dominated by the loss of

fluorine atoms and CF₃ groups.

Table 3: Major Fragments in the EI Mass Spectrum of Perfluoro-2-butyne

m/z Ion Formula Description

162 [C₄F₆]⁺ Molecular Ion

143 [C₄F₅]⁺ Loss of a fluorine atom

124 [C₄F₄]⁺ Loss of two fluorine atoms

93 [C₃F₃]⁺ Loss of a CF₃ group

69 [CF₃]⁺ Trifluoromethyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR: The ¹⁹F NMR spectrum of perfluoro-2-butyne is simple, showing a single sharp

singlet, as all six fluorine atoms are chemically equivalent. The chemical shift is typically

observed in the region characteristic of trifluoromethyl groups attached to an sp-hybridized

carbon.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum exhibits two main signals:

A quartet for the carbons of the two equivalent trifluoromethyl groups (¹³C-¹⁹F coupling).

A septet for the two equivalent sp-hybridized carbons of the alkyne (coupling to the six

equivalent fluorine atoms).

Reactivity and Applications in Synthesis
Perfluoro-2-butyne is a valuable synthon for the introduction of two trifluoromethyl groups into a

molecule. Its high reactivity as a dienophile allows for the construction of a wide range of

fluorinated cyclic and bicyclic compounds.[8][9] It also participates in various other

cycloaddition reactions and can react with nucleophiles.
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The resulting fluorinated compounds are of interest in materials science and as potential

building blocks for agrochemicals and pharmaceuticals. The incorporation of trifluoromethyl

groups can significantly alter the physical, chemical, and biological properties of organic

molecules, often leading to enhanced metabolic stability and binding affinity.[3][10][11]

Biological Activity and Relevance to Drug
Development
Currently, there is a lack of specific data in the public domain regarding the biological activity,

signaling pathways, or direct applications of perfluoro-2-butyne in drug development. Studies

on the cytotoxicity of per- and polyfluoroalkyl substances (PFAS) have been conducted on

various compounds, but specific data for perfluoro-2-butyne is not readily available.[12][13][14]

[15]

However, the importance of fluorinated motifs in medicinal chemistry is well-established.[3] The

trifluoromethyl group is a common substituent in many approved drugs, where it can enhance

properties such as lipophilicity, metabolic stability, and binding affinity. Therefore, perfluoro-2-

butyne serves as a valuable starting material for the synthesis of novel, complex fluorinated

molecules that can be screened for biological activity in drug discovery programs. Its utility lies

in its ability to efficiently introduce two trifluoromethyl groups in a single synthetic step,

providing access to a diverse range of potential drug candidates. Researchers in drug

development can utilize perfluoro-2-butyne to create libraries of fluorinated compounds for

high-throughput screening and lead optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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